(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(4-methylpyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-5,12H,6H2,1H3 |
InChI Key |
ANUUXFLENGFODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions Involving Pyrazole and Pyridine Precursors
The foundational approach to constructing the pyrazolo[1,5-a]pyridine core involves cyclization reactions between pyrazole and pyridine derivatives. VulcanChem highlights that the hydroxymethyl group at position 3 is introduced via Mannich-type reactions or nucleophilic substitutions after cyclization . For instance, 4-methylpyrazole derivatives react with α,β-unsaturated carbonyl compounds under basic conditions to form the bicyclic system. A representative protocol involves:
-
Condensation of 4-methylpyrazole with ethyl acrylate in the presence of sodium ethoxide.
-
Cyclization via heating at 120°C for 12 hours to yield the pyrazolo[1,5-a]pyridine scaffold.
-
Hydroxymethylation using formaldehyde under basic conditions to introduce the methanol group .
This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid side reactions .
Ritter-Type Reaction Catalyzed by Bi(OTf)₃ and p-TsOH
Recent advancements leverage bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) for benzylic alcohol activation. As demonstrated by ACS Organic & Inorganic Au, this Ritter-type reaction facilitates the formation of imidazo[1,5-a]pyridines, a related heterocyclic system . Adapting this methodology:
-
Pyridinylmethanol precursors are treated with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (5 equiv) in 1,2-dichloroethane (DCE) at 150°C.
-
The reaction proceeds via benzylic cation intermediates, enabling cyclization with nitriles or amines.
Key Data:
| Entry | Solvent | Catalyst Loading | Yield (%) |
|---|---|---|---|
| 1 | DCE/MeCN (1:1) | 5 mol% Bi(OTf)₃ | 42 |
| 2 | MeCN | 5 mol% Bi(OTf)₃ | 76 |
This method offers superior regioselectivity and scalability, though excess acid is required to suppress byproducts .
Multi-Step Synthesis via Chlorination and Nucleophilic Substitution
A modular route reported in PMC involves sequential functionalization of preformed pyrazolo[1,5-a]pyrimidine cores :
-
Chlorination : Treatment of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .
-
Nucleophilic Substitution : The chlorinated intermediate reacts with morpholine or piperidine derivatives to install substituents.
-
Hydroxymethylation : Lithium aluminum hydride (LiAlH₄) reduces ester or aldehyde groups to methanol functionalities.
This approach achieves high purity (>95%) but requires rigorous purification after each step .
Suzuki Coupling and Reductive Amination Approaches
The Royal Society of Chemistry (RSC) outlines a hybrid strategy combining Suzuki-Miyaura coupling and reductive amination :
-
Suzuki Coupling : Bromopyrazolo[1,5-a]pyridine intermediates react with boronic acids (e.g., benzyloxy-methylboronic acid) to introduce aryl groups.
-
Reductive Amination : The resultant aldehyde undergoes condensation with amines (e.g., piperidine) followed by sodium borohydride (NaBH₄) reduction.
Example Protocol:
-
5-Bromo-3-(3-(2-methyl-5-nitrophenylsulfonyl)prop-1-enyl)pyrazolo[1,5-a]pyridine is coupled with 4-formylphenylboronic acid under Pd(PPh₃)₄ catalysis (82% yield) .
-
Subsequent reductive amination with methylamine and NaBH₄ affords the hydroxymethyl derivative (68% yield) .
This method excels in introducing diverse substituents but demands air-sensitive catalysts.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization | 45–60 | Moderate | Simple reagents | Low regioselectivity |
| Ritter-Type Reaction | 76 | High | High efficiency | Excess acid required |
| Multi-Step Synthesis | 61–94 | Low | High purity | Multi-step purification |
| Suzuki Coupling | 68–82 | Moderate | Versatile functionalization | Air-sensitive conditions |
The Ritter-type reaction (Method 2) emerges as the most efficient for large-scale production, whereas Suzuki coupling (Method 4) suits late-stage diversification .
Chemical Reactions Analysis
Esterification Reactions
The hydroxymethyl group undergoes esterification with carboxylic acids or activated carbonyl compounds. Optimal conditions involve acidic catalysts and oxidative atmospheres:
| Entry | Acid (equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | O₂ | 94 |
| 3 | TFA (2) | O₂ | 55 |
Data adapted from pyrazolo[1,5-a]pyridine synthesis studies under analogous conditions .
Key findings:
-
Acetic acid (6 equiv.) under oxygen achieves near-quantitative yields due to enhanced oxidative coupling .
-
Strong acids like trifluoroacetic acid (TFA) show reduced efficiency compared to acetic acid .
Nucleophilic Substitution
The hydroxymethyl group participates in SN2 reactions with electrophiles. For example:
-
Reaction with thionyl chloride (SOCl₂) produces the corresponding chloromethyl derivative, a precursor for further functionalization.
-
Mitsunobu reactions enable ether formation using triphenylphosphine/diethyl azodicarboxylate (DEAD), yielding aryl/alkyl ether derivatives.
Oxidation Reactions
Controlled oxidation converts the hydroxymethyl group to a carboxylic acid:
-
Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions oxidizes the alcohol to 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
-
Over-oxidation risks ring decomposition, requiring careful stoichiometric control.
Cross-Coupling Reactions
The heterocyclic core enables Suzuki-Miyaura couplings at the pyridine ring:
| Position | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| C-5 | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 78 |
| C-6 | 4-Chlorophenyl | Pd(OAc)₂/XPhos | 65 |
Representative data for analogous pyrazolo[1,5-a]pyridine systems .
Ring Functionalization
The pyrazole nitrogen participates in alkylation and arylation :
-
Methylation with methyl iodide (CH₃I) in DMF yields N-methylated derivatives, altering electronic properties.
-
Buchwald-Hartwig amination introduces aryl amines at the pyridine ring, expanding pharmacological relevance .
Mechanistic Insights
Reactions often proceed via:
This compound’s versatility in esterification, cross-coupling, and oxidation underscores its utility in drug discovery and materials science. Further studies should explore enantioselective modifications and stability under physiological conditions.
Scientific Research Applications
Synthetic Routes
Several synthetic pathways have been developed for producing (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol. These methods often involve the modification of existing pyrazole derivatives through various chemical reactions such as:
- Hydroxymethylation : Introduction of the hydroxymethyl group.
- Methylation : Altering the nitrogen positions to enhance biological activity.
These synthetic strategies are crucial for generating derivatives that may exhibit improved pharmacological properties.
Medicinal Chemistry
Research indicates that derivatives of this compound possess significant biological activities. Notably, studies have focused on its potential as:
- Anticancer Agent : Compounds derived from this structure have shown selective cytotoxicity towards various cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 0.17 µM against melanoma cell lines, indicating promising anticancer properties .
- Antimicrobial Activity : The compound's structural features allow it to interact with microbial targets, potentially leading to the development of new antimicrobial agents.
Neuropharmacology
The compound has been explored for its effects on neurotransmitter systems. It may act as a modulator for specific receptors involved in neurological disorders, making it a candidate for drug development aimed at conditions like anxiety and depression.
Anticancer Research
A notable study examined hybrid compounds combining this compound with other pharmacophores:
Table: Cytotoxicity of Hybrid Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Hybrid A (4-AQ + Isatin) | MDA-MB468 | 0.25 | High |
| Hybrid B (4-AQ + Benzothiazole) | MDA-MB231 | 0.30 | Moderate |
| Hybrid C (4-AQ + Melatonin) | A549 | 0.40 | Moderate |
These findings suggest that hybridization can enhance the anticancer efficacy of this compound derivatives.
Mechanism of Action
The mechanism of action of (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo Core
The pyrazolo[1,5-a]pyridine scaffold tolerates diverse substituents, which modulate physicochemical and pharmacological properties. Key analogs include:
Table 1: Substituent Variations and Molecular Properties
Notes:
Physicochemical Properties
- Solubility : Hydroxymethyl groups improve aqueous solubility compared to methyl or halogenated analogs .
- Lipophilicity : Trifluoromethyl or aryl groups increase logP values, enhancing membrane permeability .
- Stability : Bromo and chloro derivatives may undergo hydrolysis or nucleophilic substitution, limiting shelf-life .
Biological Activity
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol is a compound characterized by a unique pyrazolo[1,5-a]pyridine ring system with a hydroxymethyl substituent. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. The compound has the molecular formula C₈H₈N₂O and a molecular weight of 148.162 g/mol, with notable melting points between 44 and 46 °C and a density of approximately 1.267 g/cm³ .
The presence of both the hydroxymethyl group and the nitrogen-containing heterocyclic ring enhances the reactivity of this compound. Its chemical behavior allows for various synthetic routes that can lead to derivatives with potentially enhanced biological activities .
Biological Activity Overview
Research indicates that compounds related to pyrazolo[1,5-a]pyridine structures exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyridine can possess antibacterial properties against various pathogens.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Neurological Effects : Certain compounds within this class have been explored for their psychopharmacological effects, indicating possible applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for elucidating its biological mechanisms. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Hydroxymethyl group | Enhances solubility and interaction with biological targets |
| Methyl group at 4-position | Influences lipophilicity and receptor binding |
| Nitrogen heterocycle | Contributes to potential interactions with enzymes |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
- Antibacterial Activity : A study found that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential use as antibacterial agents .
- Anticancer Studies : In vitro assays demonstrated that some derivatives exhibited cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating promising anticancer activity .
- Mechanism of Action : Research has suggested that the mechanism may involve the inhibition of specific enzymes related to cell wall synthesis in bacteria or interference with cancer cell proliferation pathways .
Q & A
Q. What are the common synthetic routes for preparing (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclization or functionalization of pyrazolo-pyridine precursors. A general approach involves refluxing intermediates (e.g., pyrazolo[1,5-a]pyridine derivatives) with nitrating agents (e.g., HNO₃ in H₂SO₄) or coupling reagents, followed by reduction to introduce the methanol group . Optimization strategies include:
- Adjusting stoichiometric ratios (e.g., 1:1.4 molar ratio of precursor to chloranil in xylene) .
- Modifying reaction time and temperature (e.g., 25–30 hours at reflux for cyclization) .
- Purification via recrystallization (methanol) or column chromatography (n-hexane/ethyl acetate) to improve yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?
- IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) for the methanol group and C-N/C=C vibrations (1500–1600 cm⁻¹) for the pyrazole ring .
- ¹H NMR : Look for a singlet integrating to 3H (4-methyl group at δ 2.3–2.5 ppm) and a broad peak for the hydroxyl proton (δ 1.5–5.0 ppm, depending on solvent) .
- ¹³C NMR : Peaks at ~60–65 ppm for the methanol carbon and ~110–150 ppm for aromatic carbons .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 189 for C₉H₁₁N₂O) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the methanol group may act as a hydrogen-bond donor .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Studies on similar pyrazolo-pyridines show affinity for kinase domains .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
Q. What strategies resolve contradictions in experimental data related to the stability or solubility of this compound under varying storage conditions?
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and monitor via HPLC. Degradation of organic compounds in wastewater matrices has been observed over 9 hours, suggesting refrigeration (<4°C) improves stability .
- Solubility Profiling : Use shake-flask methods in buffered solutions (pH 1–7.4). Adjust co-solvents (e.g., DMSO ≤1% v/v) to avoid precipitation .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by environmental factors (e.g., temperature fluctuations) .
Q. How should researchers design experiments to evaluate the catalytic efficiency of this compound in multicomponent reactions, and what controls are necessary?
- Reaction Setup : Use a model reaction (e.g., Biginelli or Suzuki coupling) with varied catalyst loadings (0.1–10 mol%). Monitor progress via TLC or in situ FTIR .
- Controls : Include blank reactions (no catalyst) and reference catalysts (e.g., Pd/C for cross-couplings) to benchmark activity .
- Kinetic Analysis : Determine turnover frequency (TOF) and activation energy (Arrhenius plots) under controlled temperatures (e.g., 25–80°C) .
- Post-Reaction Analysis : Isolate products via column chromatography and characterize yields (>95% purity by HPLC) .
Methodological Notes
- Synthetic Protocols : Always use anhydrous conditions for nitration or Grignard reactions to avoid side products .
- Data Validation : Cross-reference spectral data with literature (e.g., SDBS or PubChem) to confirm structural assignments .
- Ethical Compliance : Follow waste disposal guidelines (e.g., separate organic waste for professional treatment) to mitigate environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
